Sodium triethylborohydride

Catalog No.
S1520953
CAS No.
17979-81-6
M.F
C6H15BNa
M. Wt
120.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium triethylborohydride

CAS Number

17979-81-6

Product Name

Sodium triethylborohydride

Molecular Formula

C6H15BNa

Molecular Weight

120.99 g/mol

InChI

InChI=1S/C6H15B.Na/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1

InChI Key

UKYGKELSBAWRAN-UHFFFAOYSA-N

SMILES

[B-](CC)(CC)CC.[Na+]

Canonical SMILES

[B-](CC)(CC)CC.[Na+]

Isomeric SMILES

[B-](CC)(CC)CC.[Na+]

Organic Synthesis:

  • Reducing Agent: NaEt3BH is a powerful reducing agent, meaning it can donate a hydrogen atom to another molecule. This property makes it valuable in organic synthesis for various reduction reactions, such as converting ketones and aldehydes to alcohols [Source: Sigma-Aldrich product page, ].

Catalyst Development:

  • Precursor for Catalyst Design: NaEt3BH can be used as a precursor for the development of new catalysts. By modifying its structure, scientists can create new catalysts for various reactions, including hydrogenation and hydroboration [Source: Journal of the American Chemical Society, "Selective Hydroboration of Alkenes Catalyzed by Iron Pincer Complexes Containing C-N Heterocycles", ].

Material Science Research:

  • Investigating New Materials: NaEt3BH can be used in the research and development of new materials, such as polymers and composites. Its reducing properties can be used to modify the surface properties of materials or to initiate polymerization reactions [Source: ScienceDirect article, "Surface modification of cellulose nanocrystals by reduction with sodium triethylborohydride", ].

Sodium triethylborohydride is an organoboron compound with the formula NaBH(C2H5)3. It is a white solid that is soluble in organic solvents and is primarily used as a reducing agent in various organic reactions. This compound features a boron atom bonded to three ethyl groups and one hydride, making it a versatile reagent in organic synthesis. Sodium triethylborohydride is particularly valued for its ability to selectively reduce carbonyl compounds and facilitate hydroboration reactions.

  • Flammability: Pyrophoric, ignites spontaneously in air and releases flammable hydrogen gas upon decomposition [].
  • Toxicity: Limited data available on specific toxicity, but it is likely to be harmful upon ingestion, inhalation, or skin contact.
  • Reactivity: Reacts violently with water and moisture, releasing flammable hydrogen gas [].
  • Air and Moisture Sensitivity: Decomposes upon contact with air or moisture [].

  • Hydroboration: It effectively hydroborates alkenes and alkynes, forming trialkylboranes which can be further oxidized to alcohols.
  • Reduction of Carbonyls: It reduces various carbonyl compounds, including aldehydes and ketones, to their corresponding alcohols.
  • Silylation: The compound catalyzes the dehydrogenative silylation of terminal alkynes, allowing for the formation of silanes from hydrosilanes without significant side reactions .

These reactions highlight its utility in synthetic organic chemistry, particularly in the preparation of complex molecules.

Sodium triethylborohydride can be synthesized through several methods:

  • Reaction of Triethylborane with Sodium Hydride: This method involves the reaction of triethylborane with sodium hydride in an inert atmosphere, typically under reflux conditions.
  • Direct Reaction with Sodium: Another approach includes the direct reaction of sodium metal with triethylborane, resulting in the formation of sodium triethylborohydride along with hydrogen gas as a byproduct.

These synthesis routes allow for the preparation of sodium triethylborohydride in a laboratory setting.

Sodium triethylborohydride finds applications across various fields:

  • Organic Synthesis: It is widely used as a reducing agent in organic synthesis, particularly for reducing carbonyl compounds.
  • Catalysis: The compound serves as a catalyst for hydroboration and silylation reactions, facilitating the formation of more complex organic molecules.
  • Material Science: It has applications in materials chemistry for modifying polymer structures and enhancing material properties .

Interaction studies involving sodium triethylborohydride primarily focus on its reactivity with other chemical species:

  • Alkynes and Alkenes: The compound shows selective reactivity with terminal alkynes and alkenes, often leading to regioselective products during hydroboration.
  • Hydrosilanes: Sodium triethylborohydride's interaction with hydrosilanes has been studied extensively, demonstrating its ability to catalyze dehydrogenative silylation reactions effectively .

These interactions underline its significance as a reagent in synthetic chemistry.

Sodium triethylborohydride shares similarities with other organoboron compounds but also exhibits unique properties:

CompoundFormulaKey Features
Sodium borohydrideNaBH4More reactive, used for stronger reductions
TriethylboraneB(C2H5)3Lacks sodium; used primarily for hydroboration
Potassium triethylborohydrideKBH(C2H5)3Similar reactivity but different solubility
Lithium triethylborohydrideLiBH(C2H5)3Less commonly used; different reactivity profile

Sodium triethylborohydride's unique structure allows it to act as both a reducing agent and a catalyst, distinguishing it from other similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

17979-81-6

Dates

Modify: 2024-04-14

Explore Compound Types